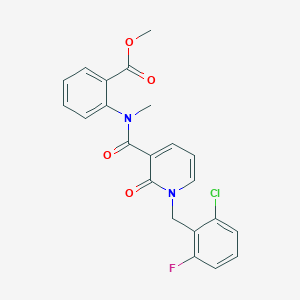

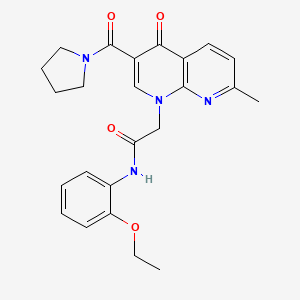

methyl 2-(1-(2-chloro-6-fluorobenzyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, while the benzyl group could be introduced through a nucleophilic substitution reaction. The carboxamide and methyl ester groups might be added through amide coupling and esterification reactions, respectively .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring, being aromatic, would contribute to the compound’s stability. The electronegative chlorine and fluorine atoms on the benzyl group would likely pull electron density away from the rest of the molecule, potentially making these sites more reactive .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl chloride could undergo nucleophilic substitution, while the ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, given its molecular weight. Its solubility would depend on the solvent used .Scientific Research Applications

HIV Integrase Inhibitors : One of the primary applications of this compound is in the development of HIV integrase inhibitors. These inhibitors are crucial in the treatment of AIDS, as they target the HIV-integrase-catalyzed strand transfer process. For instance, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, a similar class of agents, have shown potent inhibition of HIV integrase, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

Antifolate Properties : Compounds similar to methyl 2-(1-(2-chloro-6-fluorobenzyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate have been studied for their antifolate properties. These compounds, like 5,10-ethano-5,10-dideazaaminopterin, have shown potential in inhibiting dihydrofolate reductase and cell growth, indicating their usefulness in cancer treatment and other applications (Degraw et al., 1992).

Angiotensin II Receptor Antagonists : Research has also been conducted on similar compounds for their role as nonpeptide angiotensin II receptor antagonists. These compounds, such as N-(biphenylylmethyl)imidazoles, are vital in the treatment of hypertension and have shown potent antihypertensive effects upon oral administration (Carini et al., 1991).

Protoporphyrinogen IX Oxidase Inhibitors : The compound has also been associated with the inhibition of protoporphyrinogen IX oxidase. Such inhibitors are important in the study of porphyria and other related disorders. The crystal structures and interactions of similar compounds have been analyzed to understand their inhibitory mechanism (Li et al., 2005).

Cytotoxic Activity Against Cancer Cells : Certain derivatives of this compound have been studied for their cytotoxic activity against cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against murine leukemia and lung carcinoma, indicating their potential as anticancer agents (Deady et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

methyl 2-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]-methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O4/c1-25(19-11-4-3-7-14(19)22(29)30-2)20(27)15-8-6-12-26(21(15)28)13-16-17(23)9-5-10-18(16)24/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCZILUYRUIPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)

![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)

![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2406740.png)